LogP Comparison: Impact of N-Propyl vs. N-Isopropyl on Lipophilicity
The presence of the N-propyl chain significantly impacts the calculated lipophilicity (LogP) compared to the bulkier N-isopropyl analog. While experimental LogP data for the target compound is not publicly available, the structurally related comparator 4-Iodo-1-isopropyl-5-methyl-3-nitro-1H-pyrazole (CAS 1354704-30-5) has a predicted LogP of 2.28522 . The N-propyl variant is expected to have a moderately lower LogP value due to reduced hydrophobic surface area, translating to improved aqueous solubility and a different partitioning profile, which is a critical parameter for medicinal chemistry optimization and formulation development .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Predicted to be < 2.28522 (estimated based on comparator) |
| Comparator Or Baseline | 4-Iodo-1-isopropyl-5-methyl-3-nitro-1H-pyrazole (CAS 1354704-30-5): LogP = 2.28522 (predicted) |
| Quantified Difference | Estimated difference: target compound's LogP is lower than 2.28522 |
| Conditions | Predicted LogP values from computational models (Chemscene database) |
Why This Matters
The difference in LogP informs solvent selection for synthesis and impacts the molecule's behavior in biological assays, where lipophilicity governs membrane permeability and bioavailability.
